2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-chloro-4-fluorophenyl)acetaldehyde.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is not fully understood. studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate the expression of genes involved in inflammation and oxidative stress, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-fluorophenyl)ethan-1-ol
- 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
- 2-(4-fluorophenyl)ethan-1-amine
Uniqueness
2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potential as a therapeutic agent compared to similar compounds with only one halogen substitution.
Properties
Molecular Formula |
C8H9ClFNO |
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Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2 |
InChI Key |
CYZCJADBZVABTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F |
Origin of Product |
United States |
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